Rivularin-D3
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Overview
Description
Rivularin-D3 is an organoheterocyclic compound belonging to the indoles and derivatives class. Its IUPAC name is 3,5-dibromo-4-(2,5-dibromo-1H-indol-3-yl)-7-methoxy-1H-indole . This compound is known for its significant cytotoxic activity, particularly against lung cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rivularin-D3 involves the bromination of indole derivatives. The reaction typically uses bromine as the brominating agent in an organic solvent under controlled temperature conditions . The process involves multiple steps, including the protection and deprotection of functional groups to ensure the selective bromination of the indole rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Rivularin-D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into less brominated indole derivatives.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various brominated and non-brominated indole derivatives, quinones, and substituted indoles .
Scientific Research Applications
Rivularin-D3 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its cytotoxic effects on cancer cells, particularly lung cancer.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxic properties.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Rivularin-D3 exerts its effects primarily through its cytotoxic activity. It targets cancer cells by inducing apoptosis, a process of programmed cell death. The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Baicalein: Another flavonoid with anticancer properties.
Baicalin: Known for its anti-inflammatory and anticancer effects.
Wogonin: Exhibits anticancer and anti-inflammatory activities.
Uniqueness
Rivularin-D3 is unique due to its high cytotoxic activity against lung cancer cells, making it a promising candidate for cancer therapy . Its specific bromination pattern and methoxy group contribute to its distinct chemical properties and biological activities .
Properties
CAS No. |
81387-83-9 |
---|---|
Molecular Formula |
C17H10Br4N2O |
Molecular Weight |
577.9 g/mol |
IUPAC Name |
3,5-dibromo-4-(2,5-dibromo-1H-indol-3-yl)-7-methoxy-1H-indole |
InChI |
InChI=1S/C17H10Br4N2O/c1-24-12-5-9(19)14(15-10(20)6-22-16(12)15)13-8-4-7(18)2-3-11(8)23-17(13)21/h2-6,22-23H,1H3 |
InChI Key |
RZZVRVCJSJXRNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1NC=C2Br)C3=C(NC4=C3C=C(C=C4)Br)Br)Br |
Origin of Product |
United States |
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